molecular formula C12H15NO3 B11030341 N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide

N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide

Cat. No.: B11030341
M. Wt: 221.25 g/mol
InChI Key: FNDYHIXNRINISP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a tetrahydrofuran ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 4-methoxyaniline with tetrahydrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan derivatives, while reduction can produce various tetrahydrofuran derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-(phenoxymethyl)-2-furancarboxamide
  • 2-Furancarboxamide, tetrahydro-N-[(4-methoxyphenyl)methyl]-5-oxo-

Uniqueness

N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide stands out due to its unique combination of a tetrahydrofuran ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H15NO3/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h4-7,11H,2-3,8H2,1H3,(H,13,14)

InChI Key

FNDYHIXNRINISP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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